molecular formula C10H11F2NO3 B8074341 O-(2,4-Difluorobenzyl)-D-serine

O-(2,4-Difluorobenzyl)-D-serine

Cat. No.: B8074341
M. Wt: 231.20 g/mol
InChI Key: IECZWLZIRMQBQY-SECBINFHSA-N
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Description

O-(2,4-Difluorobenzyl)-D-serine: is a synthetic organic compound that features a serine amino acid modified with a 2,4-difluorobenzyl group. This modification imparts unique chemical properties to the molecule, making it of interest in various scientific fields, including medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2,4-Difluorobenzyl)-D-serine typically involves the following steps:

    Protection of the Serine Hydroxyl Group: The hydroxyl group of D-serine is protected using a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) group.

    Formation of the Benzyl Ether: The protected serine is then reacted with 2,4-difluorobenzyl bromide in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) to form the benzyl ether.

    Deprotection: The protecting group is removed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

O-(2,4-Difluorobenzyl)-D-serine can undergo various chemical reactions, including:

    Oxidation: The serine moiety can be oxidized to form corresponding oxo derivatives.

    Reduction: The benzyl group can be reduced to a benzyl alcohol under hydrogenation conditions.

    Substitution: The fluorine atoms on the benzyl ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxo derivatives of this compound.

    Reduction: O-(2,4-Difluorobenzyl alcohol)-D-serine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

O-(2,4-Difluorobenzyl)-D-serine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Biochemistry: The compound is studied for its interactions with enzymes and receptors, providing insights into protein-ligand interactions.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of O-(2,4-Difluorobenzyl)-D-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The 2,4-difluorobenzyl group can enhance binding affinity and selectivity towards these targets, potentially modulating their activity. This modulation can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    O-Benzyl-D-serine: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    O-(2,4-Dichlorobenzyl)-D-serine: Contains chlorine atoms instead of fluorine, which can affect its reactivity and interactions.

    O-(2,4-Difluorobenzyl)-L-serine: The L-isomer of the compound, which may have different biological activity due to stereochemistry.

Uniqueness

O-(2,4-Difluorobenzyl)-D-serine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological interactions. Fluorine atoms can enhance metabolic stability and binding affinity, making this compound particularly valuable in drug design and development.

Properties

IUPAC Name

(2R)-2-amino-3-[(2,4-difluorophenyl)methoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3/c11-7-2-1-6(8(12)3-7)4-16-5-9(13)10(14)15/h1-3,9H,4-5,13H2,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECZWLZIRMQBQY-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)COCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)COC[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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O-(2,4-Difluorobenzyl)-D-serine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.